Product packaging for 2-Phenyl-hex-2-enenitrile(Cat. No.:CAS No. 130786-09-3)

2-Phenyl-hex-2-enenitrile

Cat. No.: B15398480
CAS No.: 130786-09-3
M. Wt: 171.24 g/mol
InChI Key: UYBGOPSMJQAVEH-KPKJPENVSA-N
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Description

2-Phenyl-hex-2-enenitrile (CAS 6519-09-1) is an organic compound with the molecular formula C12H13N and a molecular weight of 171.24 g/mol . This compound belongs to the class of acrylonitriles, which are recognized in medicinal chemistry for their versatile applications and unique physicochemical properties . The nitrile group in such compounds often acts as a key pharmacophore, capable of forming hydrogen bonds and interacting with hydrophobic pockets in target proteins, which can enhance binding affinity and improve pharmacokinetic profiles . Recent scientific investigations highlight the significant research value of acrylonitrile derivatives. Specifically, in vitro studies have demonstrated that certain acrylonitriles exhibit potent activity against Leishmania amazonensis parasites, the causative agents of the tropical disease leishmaniasis . These compounds have been shown to induce programmed cell death (apoptosis) in the parasites, a mechanism that is preferable to necrosis as it avoids associated immunological complications . The studied acrylonitriles can trigger key events in this pathway, including chromatin condensation, decreased mitochondrial membrane potential, and production of reactive oxygen species . Furthermore, nitrile-containing compounds are a prominent feature in FDA-approved pharmaceuticals and clinical candidates, targeting a wide range of conditions such as cardiovascular diseases, cancers, and hereditary angioedema . This underscores the broader utility of the nitrile functional group in rational drug design. Supplied as a research-grade material, this compound is intended for use in various laboratory research applications, including but not limited to, medicinal chemistry exploration, investigation of novel therapeutic mechanisms, and as a building block in organic synthesis. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13N B15398480 2-Phenyl-hex-2-enenitrile CAS No. 130786-09-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

130786-09-3

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

IUPAC Name

(Z)-2-phenylhex-2-enenitrile

InChI

InChI=1S/C12H13N/c1-2-3-7-12(10-13)11-8-5-4-6-9-11/h4-9H,2-3H2,1H3/b12-7+

InChI Key

UYBGOPSMJQAVEH-KPKJPENVSA-N

Isomeric SMILES

CCC/C=C(\C#N)/C1=CC=CC=C1

Canonical SMILES

CCCC=C(C#N)C1=CC=CC=C1

physical_description

Liquid

Origin of Product

United States

Contextualization Within α,β Unsaturated Nitrile Chemistry

2-Phenyl-hex-2-enenitrile belongs to the class of organic compounds known as α,β-unsaturated nitriles. fiveable.me This classification is defined by the presence of a carbon-carbon double bond (an alkene) that is conjugated with a nitrile group (-C≡N). fiveable.me This specific arrangement of atoms results in the delocalization of pi-electrons across the functional groups, a feature that significantly influences the molecule's stability and reactivity. fiveable.me

The conjugation in α,β-unsaturated nitriles makes them more susceptible to nucleophilic attack compared to their non-conjugated counterparts. fiveable.me They can participate in a range of chemical reactions, including nucleophilic additions, Michael additions, and cycloadditions. fiveable.me This reactivity profile makes them valuable building blocks in the synthesis of more complex molecules, particularly nitrogen-containing heterocyclic compounds like pyridines and pyrroles. fiveable.me

The synthesis of α,β-unsaturated nitriles can be achieved through various methods. One common approach is the condensation of aldehydes with nitriles. tandfonline.com For instance, high yields of α,β-unsaturated nitriles can be obtained by reacting diversely substituted aldehydes with nitriles in the presence of a base like potassium carbonate. tandfonline.com Another method involves the condensation of a carbonyl compound with acetonitrile (B52724) using strong ionic bases to form a β-hydroxynitrile, which is then dehydrated. acs.org However, these base-catalyzed reactions can sometimes lead to side reactions. acs.org The Wittig-Horner reaction is another established method for preparing α,β-unsaturated nitriles from aliphatic aldehydes. acs.org

Significance As a Versatile Synthetic Intermediate

The chemical structure of 2-Phenyl-hex-2-enenitrile makes it a highly versatile intermediate in organic synthesis. Its α,β-unsaturated nitrile moiety provides multiple reactive sites for further chemical transformations.

One key area of its application is in conjugate addition reactions. Research has shown that α,β-unsaturated nitriles can undergo conjugate additions with various nucleophiles. acs.org For example, dithiane anions have been shown to react in a conjugate manner with α,β-unsaturated nitriles, particularly when the alpha-carbon is conjugated to an aromatic substituent. acs.org This type of reaction is crucial for constructing complex cyclic structures, such as functionalized indolizidines and quinolizidines, which are scaffolds found in many alkaloids. acs.org

Furthermore, the nitrile group itself can be transformed into other functional groups, expanding the synthetic utility of this compound. For example, the double bond of α,β-unsaturated nitriles can be chemoselectively reduced to yield the corresponding saturated nitriles. rsc.org This transformation can be achieved with high efficiency using a copper-diphosphine complex as a catalyst in the presence of a reducing agent. rsc.org

The synthesis of derivatives of this compound, such as (2E)-6-(methylamino)-3-phenyl-2-hexenenitrile, further highlights its role as a scaffold for creating new molecules with potentially interesting properties. chemsynthesis.com

Overview of Key Academic Research Domains for 2 Phenyl Hex 2 Enenitrile

Stereoselective Synthesis

The stereochemical outcome of the synthesis of this compound is crucial, as the E and Z isomers can exhibit different properties. Furthermore, the introduction of chirality into analogs of this compound opens up possibilities for creating novel molecules with specific biological activities.

Control of E/Z Isomerism in this compound Synthesis

The geometry of the carbon-carbon double bond in this compound is a critical aspect of its molecular structure. The IUPAC name for the (Z)-isomer is (Z)-2-phenylhex-2-enenitrile. nih.gov The control over the E/Z isomerism is often dictated by the chosen synthetic route and reaction conditions.

Classic condensation reactions, such as the Knoevenagel or Wittig-type reactions, are commonly employed for the synthesis of α,β-unsaturated nitriles. The stereoselectivity of these reactions can be influenced by several factors:

Steric Hindrance: The steric bulk of the reactants and reagents can favor the formation of the thermodynamically more stable isomer.

Solvent Effects: The polarity of the solvent can influence the transition state of the reaction, thereby affecting the E/Z ratio of the product.

Base or Catalyst: The choice of base or catalyst can play a pivotal role in determining the stereochemical outcome.

For instance, the Horner-Wadsworth-Emmons reaction, a variation of the Wittig reaction, often provides excellent E-selectivity in the synthesis of α,β-unsaturated esters and nitriles. By employing phosphonate (B1237965) carbanions, this method can be adapted for the synthesis of this compound with a high degree of control over the double bond geometry.

Enantioselective Approaches to this compound Derivatives

While this compound itself is achiral, the synthesis of its chiral derivatives is of significant interest. Enantioselective methods aim to produce one enantiomer of a chiral molecule in excess over the other.

One strategy involves the asymmetric lithiation of a suitable precursor followed by substitution. For example, the lithiation and asymmetric substitution of N-(2-phenylethyl)isobutyramide using (-)-sparteine (B7772259) as a chiral ligand can lead to benzylically substituted products with good enantiomeric ratios. nih.gov This approach could be adapted to synthesize chiral derivatives of this compound by choosing appropriate starting materials and electrophiles. Mechanistic studies of such reactions suggest that the enantiodetermining step can be a dynamic thermodynamic resolution. nih.gov

Metal-Catalyzed Synthesis

Metal-catalyzed reactions have revolutionized organic synthesis, offering efficient and selective methods for the formation of carbon-carbon and carbon-heteroatom bonds. These techniques are highly applicable to the synthesis of this compound and its analogs.

Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing the carbon skeleton of this compound. researchgate.net Reactions like the Suzuki, Heck, and Sonogashira couplings allow for the precise formation of C-C bonds.

For instance, a Suzuki coupling could involve the reaction of a phenylboronic acid derivative with a bromo- or iodo-substituted hexenenitrile. Conversely, a Heck reaction might entail the coupling of an aryl halide with hexenenitrile.

The Sonogashira coupling is particularly useful for creating C(sp)-C(sp²) bonds, which could be a key step in building precursors to this compound. researchgate.net This reaction typically involves the coupling of a terminal alkyne with an aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. mdpi.com Recent advancements have even led to the development of copper and ligand-free Sonogashira protocols that can be performed at room temperature. researchgate.net

A general scheme for a palladium-catalyzed cross-coupling reaction is as follows:

Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R-X) to form a Pd(II) intermediate.

Transmetalation (for Suzuki, etc.) or Carbopalladation (for Heck): The organic group from the second coupling partner is transferred to the palladium center.

Reductive Elimination: The two organic fragments couple, and the desired product is released, regenerating the Pd(0) catalyst.

Reaction Catalyst Coupling Partners Key Bond Formed
Suzuki CouplingPd(0) complexOrganoboron compound + Organic halideC(sp²)-C(sp²)
Heck CouplingPd(0) complexAlkene + Organic halideC(sp²)-C(sp²)
Sonogashira CouplingPd(0) complex, Cu(I) saltTerminal alkyne + Organic halideC(sp²)-C(sp)

Asymmetric Hydrogenation of α,β-Unsaturated Nitriles

Asymmetric hydrogenation is a powerful method for producing chiral compounds. In the context of this compound derivatives, if a prochiral analog is synthesized, asymmetric hydrogenation of the carbon-carbon double bond can lead to a chiral saturated nitrile with high enantioselectivity.

This process typically involves the use of a chiral transition metal catalyst, often based on rhodium or ruthenium, with chiral phosphine (B1218219) ligands. The choice of ligand is critical for achieving high enantiomeric excess.

Catalytic Olefination Methods

Catalytic olefination reactions provide an alternative to traditional stoichiometric methods like the Wittig reaction. These methods can offer improved atom economy and functional group tolerance.

One emerging area is the gold-catalyzed cross-coupling of enamines and terminal alkynes to form allenes. nih.gov While this directly produces allenes, the underlying principle of coupling two unsaturated carbon centers could potentially be adapted for the synthesis of α,β-unsaturated nitriles. nih.gov Such reactions may proceed through a "carbene/vinylidene cross-coupling" mechanism. nih.gov The diastereoselectivity observed in these reactions is promising for the development of enantioselective variants. nih.gov

Organometallic Reagent-Mediated Synthesis

The synthesis of α,β-unsaturated nitriles, such as this compound, can be effectively achieved through methods involving organometallic reagents. Palladium-catalyzed reactions, in particular, have demonstrated significant utility in forming the crucial carbon-carbon double bond with the nitrile group.

One prominent method involves the palladium-catalyzed decarboxylation and dehydrogenation of allyl α-cyanocarboxylates. These precursors, which can be derived from cyanoacetic acid, are converted into α,β-unsaturated nitriles in the presence of a palladium catalyst rsc.org. This approach offers a route to introduce the unsaturation at the α and β positions relative to the nitrile group.

Another palladium-catalyzed approach is the conversion of α,β-unsaturated amides to the corresponding nitriles. This "water shuffling" reaction from amides to acetonitrile, facilitated by a palladium catalyst, is effective for a range of unsaturated amides, providing a pathway to α,β-unsaturated nitriles in good to excellent yields rsc.org. While not a direct carbon-carbon bond-forming reaction to create the core structure, it represents a key functional group transformation on a pre-formed unsaturated scaffold.

Nickel-catalyzed reactions also present a viable, though slightly different, synthetic route. A Heck-type reaction involving the direct coupling of alkenes with α-cyano alkyl bromides, catalyzed by nickel, has been developed for the synthesis of β,γ-unsaturated nitriles nih.gov. Although this produces an isomer of the target compound, it highlights the potential of nickel catalysis in forming unsaturated nitriles.

Organoselenium reagents have also been utilized in the synthesis of α,β-unsaturated carbonyl compounds, a class of molecules structurally related to α,β-unsaturated nitriles acs.org. This suggests the potential for applying similar organoselenium chemistry to the synthesis of this compound.

Catalyst System Reactants Product Type Reference
Palladium CatalystAllyl α-cyanocarboxylatesα,β-Unsaturated nitriles rsc.org
Palladium Catalystα,β,γ,δ-Unsaturated amidesα,β,γ,δ-Unsaturated nitriles rsc.org
Nickel CatalystAlkenes, α-cyano alkyl bromidesβ,γ-Unsaturated nitriles nih.gov

Electrochemical Synthesis Pathways

Electrochemical methods offer an alternative approach for the synthesis of unsaturated compounds, often under mild conditions. While direct electrochemical synthesis of this compound is not extensively documented, related transformations provide insight into potential pathways.

One such method is the selective oxidation of allylic alcohols to α,β-unsaturated aldehydes. This process can be achieved using electrochemically generated hydrogen peroxide in the presence of a platinum black catalyst nih.gov. The potential of the electrochemical system can be precisely controlled, which allows for selective reactions. For instance, fixing the potential between electrodes can lead to the formation of specific isomers or products almost quantitatively youtube.com. This level of control could be applied to reactions designed to yield α,β-unsaturated nitriles from appropriate starting materials.

The core of this electrochemical approach lies in the in-situ generation of a reactive species. In the case of allylic alcohol oxidation, hydrogen peroxide is formed through a two-electron water oxidation process nih.gov. A similar principle could be envisioned for the synthesis of nitriles, where an electrochemically generated reagent facilitates the desired transformation.

Electrochemical Method Substrate Product Key Feature Reference
Oxidation with electro-generated H₂O₂Allylic Alcoholsα,β-Unsaturated AldehydesSelective oxidation nih.gov
Potential-controlled electrolysisVarious organic substratesSpecific isomers/productsHigh selectivity via potential control youtube.com

Condensation and Elimination Reactions in this compound Formation

Condensation reactions, particularly the Knoevenagel condensation, are fundamental in the synthesis of this compound and its analogs. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with an active methylene (B1212753) compound, such as a nitrile with an α-hydrogen researchgate.netsciensage.info.

For the synthesis of this compound, the Knoevenagel condensation would typically involve the reaction of benzaldehyde with a nitrile possessing an α-methylene group, such as hexanenitrile, in the presence of a basic catalyst. The reaction proceeds through a β-hydroxy nitrile intermediate, which then undergoes dehydration (elimination of a water molecule) to form the α,β-unsaturated nitrile ncert.nic.in. A variety of catalysts can be employed, including amines, ammonium (B1175870) salts, and even agro-waste extracts, highlighting a move towards more environmentally benign synthetic protocols acgpubs.orgresearchgate.net.

Elimination reactions are also central to other synthetic routes for nitriles. The dehydration of primary amides is a common method for nitrile synthesis pressbooks.pub. This reaction can be effected using various dehydrating agents, such as thionyl chloride or phosphorus oxychloride. Furthermore, base-promoted intramolecular nucleophilic aromatic substitution of N-[(2-nitrophenyl)sulfonyl]benzamides provides a route to nitriles under redox-neutral conditions, avoiding the use of toxic cyanide reagents organic-chemistry.org.

Reaction Type Starting Materials Intermediate/Product Key Features Reference
Knoevenagel CondensationAldehyde/Ketone, Active Methylene Nitrileβ-Hydroxy nitrile, then α,β-Unsaturated nitrileC-C bond formation and dehydration researchgate.netsciensage.info
DehydrationPrimary AmideNitrileFunctional group transformation pressbooks.pub
Intramolecular SubstitutionN-[(2-nitrophenyl)sulfonyl]benzamidesNitrileRedox-neutral, avoids cyanide organic-chemistry.org

Intramolecular Cyclization Precursors in this compound Synthesis

While the direct synthesis of the acyclic this compound is the primary focus, it is important to consider the role of intramolecular cyclization in the chemistry of its potential precursors. In some cases, the same starting materials that could lead to the target compound might undergo intramolecular cyclization under specific reaction conditions, leading to cyclic products instead.

For instance, nitrile anions can undergo intramolecular alkylations, leading to the formation of cyclic compounds. The stereochemistry of these cyclizations can be highly dependent on the solvent used acs.org. Furthermore, nitriles can act as directing groups in C-H bond functionalization reactions, facilitating the synthesis of various carbo- and heterocyclic structures researchgate.net.

A relevant example is the sequential Knoevenagel condensation/cyclization reaction. The reaction of certain benzaldehyde derivatives with malonates can initially form a benzylidene malonate, which can then undergo an intramolecular cyclization to yield indene (B144670) derivatives nih.gov. This illustrates how a precursor, that under one set of conditions might yield an acyclic product analogous to this compound, can be diverted to a cyclic product under different conditions. This highlights the competition between intermolecular and intramolecular reaction pathways in the synthesis of complex molecules.

Cyclization Type Precursor/Reactant Type Resulting Product Significance Reference
Intramolecular AlkylationNitrile AnionsCyclic compounds (e.g., decalins)Solvent-dependent stereochemistry acs.org
C-H Bond FunctionalizationNitrile-containing templatesCarbo- and heterocyclesNitrile as a directing group researchgate.net
Sequential Condensation/CyclizationBenzaldehyde derivatives, MalonatesIndene derivativesCompetition with acyclic product formation nih.gov

Reactivity of the α,β-Unsaturated Nitrile Moiety

The conjugation of the nitrile group with the alkene delocalizes the π-electrons across the system, which influences the molecule's reactivity. fiveable.me This delocalization makes the β-carbon of the alkene susceptible to attack by nucleophiles and allows the molecule to participate in various addition reactions. fiveable.me The α,β-unsaturated nitrile structure is a key building block in the synthesis of various nitrogen-containing compounds. fiveable.melongdom.org

Nucleophilic Addition Reactions

Nucleophilic addition represents a fundamental class of reactions for α,β-unsaturated nitriles. wikipedia.org In these reactions, a nucleophile attacks the electrophilic carbon-carbon double bond, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. fiveable.mewikipedia.org The carbon atom of the nitrile group is also an electrophilic center due to the polarity of the carbon-nitrogen triple bond. wikipedia.org However, in α,β-unsaturated systems like this compound, nucleophilic attack often preferentially occurs at the β-carbon of the alkene in a conjugate addition fashion. acs.orgmasterorganicchemistry.com

The general mechanism for nucleophilic addition to an α,β-unsaturated nitrile involves the nucleophile adding to the β-carbon, which breaks the C=C π-bond and creates a resonance-stabilized enolate intermediate. Subsequent protonation then yields the final saturated product. This process is also referred to as a 1,4-addition. While 1,2-addition (attack directly at the nitrile carbon) is also possible, 1,4-addition is often favored for many nucleophiles. acs.org The reaction of organometallic reagents like Grignards with nitriles can lead to the formation of imines, which can be further hydrolyzed to ketones. wikipedia.orgchadsprep.com

Michael-Type Additions

The Michael addition is a specific and highly important type of conjugate nucleophilic addition. masterorganicchemistry.com It involves the addition of a soft nucleophile, typically an enolate or a related stabilized carbanion, to the β-carbon of an α,β-unsaturated carbonyl compound or, in this case, an α,β-unsaturated nitrile. fiveable.memasterorganicchemistry.comrsc.org For this compound, a Michael donor (the nucleophile) would add to the carbon atom at the 3-position.

The reaction proceeds in three main steps:

Formation of the nucleophile (e.g., deprotonation of a ketone or malonic ester to form an enolate). masterorganicchemistry.com

Conjugate addition of the nucleophile to the β-carbon of the α,β-unsaturated nitrile. masterorganicchemistry.com

Protonation of the resulting enolate intermediate to give the final product. masterorganicchemistry.com

This reaction is a powerful tool for carbon-carbon bond formation in organic synthesis. acs.org The adducts formed from Michael additions can often be used as intermediates for further cyclization reactions to create various carbocyclic and heterocyclic compounds. rsc.org

Cycloaddition Reactions with this compound (or analogs)

Cycloaddition reactions involve the combination of two π-electron systems to form a new ring. libretexts.org As an activated alkene, this compound and its analogs can participate in several types of cycloadditions.

[4+2] Cycloadditions (Diels-Alder Reaction): In a Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. youtube.com While the double bond in this compound can act as a dienophile, its reactivity is influenced by the phenyl and nitrile substituents. Phenyl-substituted acenes, for example, have been synthesized using Diels-Alder cycloadditions. nih.gov

[2+2] Cycloadditions: These reactions involve two alkene components reacting to form a four-membered cyclobutane (B1203170) ring. libretexts.orgyoutube.com Photochemical [2+2] cycloadditions are particularly effective for creating strained four-membered rings. libretexts.org For instance, acrylonitrile (B1666552) has been shown to undergo [2π + 2π] cycloaddition with other molecules under photocatalytic conditions to form novel heterocyclic scaffolds. acs.orgacs.org Ketenes can also undergo thermal [2+2] cycloadditions with alkenes. libretexts.org In some cases, imines can undergo [2+2] cycloadditions to form azetidine (B1206935) rings. nih.gov

Dipolar Cycloadditions: This type of reaction is similar to the Diels-Alder reaction but involves a three-atom 1,3-dipole instead of a four-atom diene, leading to the formation of a five-membered ring. libretexts.org

Computational studies on the reaction of acrylonitrile on silicon surfaces show that [4+2] and [2+2] cycloadditions are possible, with the product distribution being kinetically controlled. iastate.edunih.gov

Isomerization Processes

Isomerization around the C2=C3 double bond of this compound can occur, converting the thermodynamically more stable E-isomer to the less stable Z-isomer, or vice versa. This process can be induced by light (photocatalysis) or heat.

Photocatalytic E → Z Isomerization

The conversion of the E-isomer of polarized alkenes, such as cinnamonitriles (which are structurally analogous to this compound), to the Z-isomer can be achieved with high selectivity using photocatalysis. acs.orgnih.gov This process is inspired by the isomerization of retinal in the mammalian visual cycle. nih.gov

The reaction is typically mediated by a photosensitizer, such as riboflavin (B1680620) (vitamin B2) or iridium-based complexes, which absorbs visible light. acs.orgnih.govmdpi.com The excited photocatalyst then transfers its energy to the E-alkene, promoting it to an excited state. acs.orgnih.gov In this excited state, the original π-bond is broken, allowing for rotation around the carbon-carbon single bond. The molecule then relaxes back to the ground state, potentially forming the Z-isomer. acs.org By carefully selecting the substrate and catalyst, this process can be highly selective for the contra-thermodynamic Z-product. acs.orgnih.gov

Studies on various substituted cinnamonitriles have demonstrated the effectiveness of this method, achieving high Z:E ratios. acs.org For example, the photocatalytic isomerization of (E)-3-phenylhex-2-enenitrile using (-)-riboflavin yielded the product with a Z:E ratio of 97:3. acs.org

Photocatalytic Isomerization of (E)-3-Aryl-hex-2-enenitrile Analogs acs.org
Substrate (R1 group)Substrate (R2 group)Final Z:E Ratio
PhenylPropyl97:3
PhenylIsopropyl96:4
PhenylIsobutyl95:5
PhenylCyclopropyl95:5
Phenyltert-Butyl2:98
4-(Trifluoromethyl)phenylPropyl99:1

Thermal Isomerization Studies

Thermal isomerization between E and Z isomers is also possible, but it often requires higher energy and may be less selective than photocatalytic methods. In some biological systems, the E to Z isomerization of related compounds has been found to be mediated by enzymes rather than by chemical or photochemical means. vt.edu

For α,β-unsaturated nitriles, thermal E/Z isomerization has been observed under certain reaction conditions. For instance, studies on the deprotonation of cinnamonitriles with strong bases have noted that some E/Z isomerization occurs, which was attributed to a slower, reversible conjugate addition/elimination pathway. rug.nl However, in other contexts, such as cycloaddition reactions, the reverse thermal isomerization of products back to reactants is considered unlikely due to high activation energy barriers, suggesting that the C=C bond is relatively stable under neutral thermal conditions. iastate.edunih.gov

Intramolecular Cyclization and Rearrangement Reactions

The unique structure of this compound, featuring a nitrile group conjugated with a carbon-carbon double bond and a phenyl ring, provides a template for a variety of intramolecular reactions. These transformations are key to constructing complex cyclic molecules.

Currently, specific documented instances of nitrile migration involving this compound are not prevalent in the reviewed scientific literature. This type of rearrangement, where the cyano group shifts its position within a molecule, is a known but relatively specialized reaction class in organic synthesis. The potential for such phenomena in this specific substrate remains an area for further investigation.

The synthesis of heterocyclic structures is a cornerstone of medicinal chemistry and materials science. While direct cyclization examples for this compound are specific, analogous transformations of structurally related α-phenylnitriles demonstrate pathways to valuable heterocycles. A notable example is the oxidative intramolecular cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles to form 2-(3-oxoindolin-2-ylidene)acetonitriles. rsc.orgnih.gov This reaction proceeds via a nucleophilic attack from the aniline (B41778) nitrogen onto the carbonyl group, followed by oxidation, to construct the indolinone ring system, a core structure in many biologically active compounds. rsc.org

The reaction highlights a powerful strategy where the α-phenylnitrile moiety is integral to the formation of a new ring. The yields of these transformations are often high, demonstrating the efficiency of the cyclization process. rsc.org

Table 1: Examples of Heterocycle Formation from Substituted 2-Phenylbutanenitrile Analogs rsc.org

Starting Material (4-(2-aminophenyl)-4-oxo-2-phenylbutanenitrile derivative)Product (2-(3-Oxoindolin-2-ylidene)acetonitrile derivative)Yield (%)
4-(2-aminophenyl)-4-oxo-2-(p-tolyl)butanenitrile(E)-2-(3-Oxoindolin-2-ylidene)-2-(p-tolyl)acetonitrile90%
4-(2-aminophenyl)-2-(2-fluorophenyl)-4-oxobutanenitrile(E)-2-(2-Fluorophenyl)-2-(3-oxoindolin-2-ylidene)acetonitrile83%
4-(2-aminophenyl)-2-(2-methoxyphenyl)-4-oxobutanenitrile(E)-2-(2-Methoxyphenyl)-2-(3-oxoindolin-2-ylidene)acetonitrile43%

This table illustrates the formation of nitrogen-containing heterocycles from compounds structurally related to this compound, showcasing a relevant synthetic pathway.

Functional Group Transformations of the Nitrile Group

The nitrile group is a versatile functional handle, capable of being transformed into other important chemical groups, most notably amines and carboxylic acids.

The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis. For a molecule like this compound, the key challenge is chemoselectivity: reducing the nitrile group without affecting the carbon-carbon double bond or the aromatic phenyl ring. Various modern reagents and catalytic systems have been developed to achieve this. researchgate.net

Methods using reagents like ammonia (B1221849) borane (B79455) can reduce a wide range of nitriles to primary amines with high yields and tolerance for other functional groups. researchgate.net Another approach involves catalytic systems, such as using diisopropylaminoborane (B2863991) with a catalytic amount of lithium borohydride, which effectively reduces nitriles while leaving unconjugated alkenes untouched. researchgate.net Transition metal catalysis, for example using cobalt(II) pivalate (B1233124) with an isocyanide ligand, also provides a pathway for the silylative reduction of nitriles, which can then be hydrolyzed to the primary amine. researchgate.net

Table 2: Selected Methods for Chemoselective Nitrile Reduction researchgate.net

Reagent/Catalyst SystemKey Features
Ammonia Borane (NH₃BH₃)Catalyst-free reduction under thermal conditions; environmentally benign.
Diisopropylaminoborane [BH₂N(iPr)₂] / cat. LiBH₄Reduces nitriles in the presence of unconjugated alkenes and alkynes.
Co(OPiv)₂ / Isocyanide Ligand / TMDSCatalytic system for silylative reduction, leading to primary amines.
SmI₂ (Kagan's Reagent) / Lewis BaseMild, single-electron transfer reduction with excellent functional group tolerance.

This table summarizes various modern reagents for the chemoselective reduction of nitriles to amines, applicable to substrates like this compound.

The hydrolysis of nitriles to carboxylic acids is another crucial transformation. While traditional chemical hydrolysis requires harsh acidic or basic conditions that could compromise other functional groups, biocatalytic methods using enzymes offer a milder and more selective alternative. researchgate.net

Enzymes known as nitrilases directly convert nitriles into the corresponding carboxylic acids and ammonia in a single step. researchgate.net This approach is part of a "green chemistry" toolkit, avoiding harsh reagents and high temperatures. nih.gov Nitrilases have been isolated from various sources, including bacteria, fungi, and plants, and show a broad substrate scope. researchgate.netresearchgate.net They can effectively hydrolyze aromatic and unsaturated aliphatic nitriles, making them suitable candidates for the transformation of this compound into 2-phenyl-hex-2-enoic acid. researchgate.net The use of whole-cell biocatalysts, such as those from Rhodococcus or Pseudomonas species, is common for these transformations. researchgate.netnih.gov

Table 3: Sources and Substrate Scope of Nitrilase Enzymes for Biocatalysis researchgate.net

Enzyme Source (Organism)Typical Substrate Scope
Pseudomonas sp.Aromatic and aliphatic nitriles
Rhodococcus rhodochrousBroad range including aromatic and aliphatic nitriles
Bradyrhizobium japonicumAromatic and unsaturated aliphatic nitriles
Cryptococcus sp.Aromatic nitriles such as benzonitrile

This table highlights various microbial sources of nitrilase enzymes and their general applicability to the hydrolysis of nitriles.

Stereochemical Control in Reactions of this compound

Stereochemical control is critical in synthesis, as the three-dimensional arrangement of atoms dictates a molecule's properties. For this compound, stereochemistry is relevant to the configuration of the C=C double bond and the potential creation of new chiral centers.

The compound itself exists as geometric isomers, (E) and (Z), due to the substitution pattern around the double bond. Many synthetic reactions are designed to control this geometry. For instance, in the previously mentioned intramolecular cyclization to form indolinones, the product is specifically the (E)-isomer, indicating a high degree of stereochemical control during the ring-forming process. rsc.org

Furthermore, transformations can introduce new stereocenters. Biocatalytic hydrolysis offers a powerful tool for stereocontrol. Certain nitrilases have been shown to exhibit enantioselectivity, preferentially hydrolyzing one enantiomer of a racemic mixture over the other. For example, a nitrilase from Bradyrhizobium japonicum was used for the enantioselective hydrolysis of β-hydroxy nitriles, yielding optically pure β-hydroxy carboxylic acids and unreacted β-hydroxy nitriles. This principle of "remote stereorecognition" could potentially be applied to derivatives of this compound to achieve kinetic resolution and produce chiral molecules.

Mechanistic and Kinetic Investigations

Elucidation of Reaction Pathways and Intermediates

The formation of 2-Phenyl-hex-2-enenitrile can be achieved through a one-pot sequential hydroformylation/Knoevenagel condensation reaction. This pathway involves the initial conversion of an alkene to an aldehyde, which then undergoes a condensation reaction with phenylacetonitrile (B145931).

A plausible reaction pathway for the synthesis of (Z)-α,β-unsaturated nitriles, including analogs of this compound, involves a rhodium-catalyzed hydroformylation of an alkene, such as 1-pentene (B89616), to produce hexanal (B45976). This is followed by a base-catalyzed Knoevenagel condensation with phenylacetonitrile. The key steps are:

Hydroformylation: 1-pentene reacts with carbon monoxide and hydrogen in the presence of a rhodium catalyst to form hexanal. The regioselectivity of this step is crucial to obtaining the desired linear aldehyde.

Knoevenagel Condensation: The in-situ generated hexanal then reacts with phenylacetonitrile. A base abstracts a proton from the α-carbon of phenylacetonitrile, creating a carbanion. This carbanion acts as a nucleophile, attacking the carbonyl carbon of hexanal to form a β-hydroxy nitrile intermediate.

Dehydration: The β-hydroxy nitrile intermediate readily undergoes dehydration to yield the final product, this compound. The stereochemistry of the final product is determined during this step.

This sequential one-pot approach avoids the need to isolate the intermediate aldehyde, which can be prone to side reactions like aldol (B89426) condensation. acs.org

Kinetic Analysis of this compound Reactions

The hydroformylation step is typically influenced by factors such as catalyst concentration, ligand structure, temperature, and partial pressures of carbon monoxide and hydrogen. The subsequent Knoevenagel condensation is generally a fast reaction, driven by the basicity of the catalyst and the reactivity of the aldehyde and the nitrile.

The efficiency of the one-pot synthesis of a related compound, (Z)-2-phenylhept-2-enenitrile, from hex-1-ene and 2-phenylacetonitrile, highlights the favorable kinetics of this sequential approach, achieving a high yield of 90% under optimized conditions. acs.org This suggests that the kinetics of both the hydroformylation and the Knoevenagel condensation are well-matched, allowing for an efficient cascade process.

Role of Catalysts in Reaction Mechanism and Selectivity

Catalysts play a central role in directing the reaction mechanism and determining the selectivity in the synthesis of this compound.

In the sequential hydroformylation/Knoevenagel reaction, a dual catalytic system is implicitly at play. A rhodium complex, modified with specific phosphine (B1218219) or phosphite (B83602) ligands, catalyzes the hydroformylation of the alkene. The choice of ligand is critical for controlling the regioselectivity towards the desired linear aldehyde and for achieving high catalytic activity. For the synthesis of (Z)-α,β-unsaturated nitriles, a pyrrolyl-substituted biphosphoramidite ligand (L1) in conjunction with a rhodium precursor has proven to be highly effective. acs.org

The Knoevenagel condensation step is typically base-catalyzed. In the one-pot synthesis described, the basic conditions are likely generated from the additives or the ligand itself, facilitating the deprotonation of phenylacetonitrile and promoting the condensation with the aldehyde intermediate.

The table below summarizes the effect of different ligands on the yield of a model reaction for the synthesis of (Z)-alkenyl nitriles.

LigandYield (%)
L1 (Pyrrolyl-substituted biphosphoramidite) 90
L285
L378
L465
L550
L642

Data adapted from a study on the synthesis of (Z)-α,β-unsaturated nitriles. acs.org

Stereochemical Implications of Reaction Mechanisms

The stereochemistry of this compound, specifically the configuration around the carbon-carbon double bond, is a critical aspect determined by the reaction mechanism. The synthesis of α,β-unsaturated nitriles via the Knoevenagel condensation typically shows a preference for the formation of the (Z)-isomer.

In the sequential hydroformylation/Knoevenagel reaction, the formation of the (Z)-isomer of this compound is highly favored. This stereoselectivity is attributed to the thermodynamic stability of the intermediates in the transition state of the dehydration step of the β-hydroxy nitrile. The steric interactions between the phenyl group and the alkyl chain likely direct the elimination to favor the (Z)-configuration.

The high (Z)-selectivity observed in the rhodium-catalyzed one-pot synthesis of related α,β-unsaturated nitriles underscores the stereochemical control exerted by this methodology. acs.org This method provides a direct route to the (Z)-isomer, which might be more challenging to obtain selectively through other synthetic approaches.

Computational Chemistry and Theoretical Studies

Electronic Structure Analysis of 2-Phenyl-hex-2-enenitrile

A complete electronic structure analysis of this compound would involve the determination of its molecular orbital (MO) energy levels, the distribution of electron density, and the nature of its chemical bonds. Such an analysis would typically employ quantum mechanical calculations.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For this compound, DFT calculations would provide valuable insights into its reactivity and energetics.

Prediction of Molecular Reactivity and Energetics

DFT calculations can be used to determine the molecule's total energy, heat of formation, and the energies of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial parameter for predicting the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be located primarily on the phenyl ring and the C=C double bond, while the LUMO is likely centered on the C=C double bond and the nitrile group, reflecting the electrophilic nature of the β-carbon and the nitrile carbon.

Analysis of Electrophilicity and Nucleophilicity Descriptors

Global reactivity descriptors, which can be derived from DFT calculations, provide a quantitative measure of a molecule's reactivity. Key descriptors include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires an additional electronic charge from the environment.

These descriptors would allow for a quantitative assessment of the electrophilic and nucleophilic character of this compound, enabling comparisons with other related compounds.

Transition State Modeling for Reaction Pathways

Transition state theory is a fundamental concept in chemical kinetics. Computational modeling can be used to locate the transition state structures for various reactions involving this compound. By calculating the energy of the transition state, the activation energy for a reaction can be determined, providing insights into the reaction rate and mechanism.

For instance, in a Michael addition reaction, where a nucleophile attacks the β-carbon of the α,β-unsaturated system, transition state modeling could elucidate the geometry and energy of the transition state, helping to understand the stereoselectivity of the reaction.

Conformational Analysis and Isomeric Stability Studies

This compound can exist in different spatial arrangements, or conformations, due to the rotation around its single bonds. Furthermore, it has two geometric isomers, the (E) and (Z) isomers, due to the restricted rotation around the C=C double bond. The IUPAC name for the primary isomer is (Z)-2-phenylhex-2-enenitrile. chemeo.com

Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify the most stable conformations. This is typically done by rotating key dihedral angles and calculating the corresponding energy. The relative energies of different conformers and isomers determine their relative populations at a given temperature. Such studies are crucial for understanding how the molecule's shape influences its physical properties and biological activity. For this compound, the orientation of the phenyl group relative to the rest of the molecule and the conformation of the hexyl chain would be of particular interest.

Advanced Spectroscopic and Analytical Research Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise three-dimensional arrangement of atoms in 2-Phenyl-hex-2-enenitrile, which is crucial for understanding its chemical properties and reactivity. Both ¹H and ¹³C NMR are employed to provide detailed information about the molecular structure.

In ¹H NMR, the chemical shifts of protons provide information about their local electronic environment. For instance, protons on the phenyl ring will appear in the aromatic region, while those on the hexene chain will have characteristic shifts depending on their proximity to the double bond and the nitrile group. The coupling constants (J-values) between adjacent protons are particularly valuable for determining the stereochemistry around the C=C double bond, which can exist as either the (E) or (Z) isomer.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to their hybridization and the nature of the atoms they are bonded to. The nitrile carbon, for example, will have a distinct chemical shift.

Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can be used to establish through-space proximity between protons, further confirming the stereochemical assignment of the double bond. Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are instrumental in assigning all proton and carbon signals unambiguously by revealing scalar coupling and direct one-bond C-H correlations, respectively.

Table 1: Representative Theoretical NMR Data for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Phenyl-H 7.2-7.5 128-135
Olefinic-H 6.5-7.0 110-140
Allylic-H 2.2-2.5 20-30

Note: These are generalized theoretical values and can vary based on the specific isomer and experimental conditions.

Mass Spectrometry for Reaction Product Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to identify its reaction products by analyzing the mass-to-charge ratio (m/z) of its ions. chemguide.co.uk When a molecule of this compound is introduced into the mass spectrometer, it is ionized, typically forming a molecular ion (M⁺). chemguide.co.uk The mass of this molecular ion provides the molecular weight of the compound. nist.gov

The molecular ion is often energetically unstable and can break apart into smaller, charged fragments. chemguide.co.uk The pattern of these fragments, known as the fragmentation pattern, is unique to the structure of the molecule and provides a "fingerprint" that can be used for identification. chemguide.co.uklibretexts.org By analyzing the masses of the fragments, chemists can deduce the structure of the original molecule and its reaction products. whitman.edu

Common fragmentation pathways for this compound would likely involve cleavage of the bonds adjacent to the phenyl group, the double bond, and the nitrile group. For example, the loss of the butyl group or the phenyl group would result in characteristic fragment ions. The presence of specific functional groups can lead to predictable fragmentation patterns. libretexts.org For instance, nitriles often exhibit a characteristic peak corresponding to the [M-27]⁺ ion due to the loss of HCN.

Table 2: Potential Fragment Ions in the Mass Spectrum of this compound

m/z Value Possible Fragment Ion Neutral Loss
171 [C₁₂H₁₃N]⁺ (Molecular Ion) -
144 [C₁₁H₁₀N]⁺ HCN
115 [C₉H₇]⁺ C₄H₈N
91 [C₇H₇]⁺ (Tropylium ion) C₅H₆N

Vibrational Spectroscopy (IR, Raman) for Functional Group Transformations in Reaction Contexts

Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, is instrumental in monitoring chemical reactions involving this compound by detecting changes in its functional groups. esisresearch.org These techniques are based on the principle that molecules vibrate at specific frequencies, and these frequencies are characteristic of the bonds and functional groups present. spectroscopyonline.com

IR spectroscopy measures the absorption of infrared radiation by a molecule. spectroscopyonline.com Specific functional groups absorb IR radiation at characteristic wavenumbers. For this compound, key IR absorption bands would include:

C≡N stretch: A sharp, medium-intensity band around 2220-2260 cm⁻¹.

C=C stretch: A band of variable intensity in the 1620-1680 cm⁻¹ region.

C-H stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

C-H bends: Out-of-plane bending vibrations for the phenyl group are found in the 690-900 cm⁻¹ region.

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. spectroscopyonline.com While IR spectroscopy is particularly sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds. kurouskilab.com Therefore, the C=C double bond and the aromatic ring vibrations in this compound would likely produce strong signals in the Raman spectrum.

By comparing the IR or Raman spectra of the starting material with that of the reaction mixture or product, one can readily identify the disappearance of reactant functional groups and the appearance of new functional groups, thus confirming the transformation. nih.gov For example, if the nitrile group were hydrolyzed to a carboxylic acid, the characteristic C≡N stretch would disappear, and a broad O-H stretch and a strong C=O stretch would appear in the IR spectrum.

Table 3: Key Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical IR Wavenumber (cm⁻¹) Typical Raman Wavenumber (cm⁻¹)
Nitrile (C≡N) Stretch 2220-2260 (sharp, medium) 2220-2260 (strong)
Alkene (C=C) Stretch 1620-1680 (variable) 1620-1680 (strong)
Aromatic Ring C=C Stretch ~1600, ~1580, ~1500, ~1450 ~1600, ~1580, ~1500, ~1450
Aromatic C-H Stretch 3000-3100 3000-3100

High-Performance Liquid Chromatography (HPLC) for Isomeric Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for assessing the purity of this compound, specifically its isomeric and enantiomeric composition. heraldopenaccess.us HPLC separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. heraldopenaccess.us

For determining the isomeric purity, which refers to the relative amounts of the (E) and (Z) isomers of this compound, a normal-phase or reverse-phase HPLC method can be developed. The two isomers, having different shapes and polarities, will interact differently with the stationary phase and will therefore have different retention times, allowing for their separation and quantification.

To determine the enantiomeric excess (ee), a measure of the purity of a chiral substance, a chiral stationary phase (CSP) is required. uma.es Since this compound is chiral if the double bond is in the 2-position, its enantiomers will interact differently with the chiral stationary phase, leading to their separation. uma.es The relative areas of the two enantiomer peaks in the chromatogram can be used to calculate the enantiomeric excess.

The choice of the chiral stationary phase is critical and often requires screening of different types of chiral columns. Detectors commonly used in HPLC for this purpose include UV-Vis detectors, as the phenyl group in this compound is a strong chromophore. In some cases, coupling HPLC with a chiroptical detector like a circular dichroism (CD) detector can provide more definitive information on the enantiomeric composition. uma.es

Table 4: HPLC Analysis Parameters for this compound

Analysis Type Stationary Phase Typical Mobile Phase Detection Method
Isomeric Purity C18 (Reverse-Phase) or Silica (Normal-Phase) Acetonitrile (B52724)/Water or Hexane/Isopropanol UV-Vis

Table of Compounds

Compound Name
This compound
(E)-2-Phenyl-hex-2-enenitrile
(Z)-2-Phenyl-hex-2-enenitrile
Acetonitrile
Water
Hexane
Isopropanol
Carboxylic acid
HCN

Role in Advanced Organic Synthesis and Functional Materials Chemistry

2-Phenyl-hex-2-enenitrile as a Building Block for Complex Organic Architectures

This compound is a versatile organic compound whose structural features make it a valuable building block in the synthesis of more complex molecules. Its chemical architecture is characterized by two primary reactive centers: the nitrile group (-C≡N) and the α,β-unsaturated carbon-carbon double bond. This dual functionality allows for a variety of chemical transformations, enabling chemists to introduce new functional groups and extend the carbon skeleton.

The α,β-unsaturated nitrile system is a key feature, making the molecule susceptible to conjugate addition reactions (Michael additions). In these reactions, nucleophiles can attack the β-carbon of the double bond, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. This reactivity is fundamental for constructing larger and more intricate molecular frameworks.

Furthermore, the nitrile group itself is a gateway to diverse chemical functionalities. It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, or it can be reduced to a primary amine. These transformations convert the nitrile into other important functional groups, significantly increasing the synthetic utility of the original molecule and allowing it to be incorporated into a wide array of complex organic structures. The strategic combination of reactions at both the double bond and the nitrile group allows for a stepwise and controlled construction of target molecules.

PropertyValueSource
Molecular Formula C₁₂H₁₃N nist.govnih.govnist.gov
Molecular Weight 171.24 g/mol nist.govnih.gov
CAS Registry Number 6519-09-1 nist.govnist.gov
IUPAC Name (2Z)-2-phenylhex-2-enenitrile nih.gov

Intermediacy in Multi-Step Synthetic Sequences

In the context of multi-step synthesis, a process where a target molecule is created through a series of chemical reactions, this compound can serve as a crucial intermediate. libretexts.org Its bifunctional nature allows it to act as a linchpin, connecting different parts of a synthetic pathway. A common strategy in organic synthesis is to build a moderately complex intermediate like this compound and then use it as a scaffold for subsequent, more complex transformations. libretexts.org

For instance, a synthetic plan might involve the initial formation of this compound via a condensation reaction, followed by a sequence of reactions designed to modify its structure. An example pathway could be:

Conjugate Addition: A nucleophile is added to the double bond to introduce a new substituent at the β-position.

Nitrile Reduction: The nitrile group of the resulting saturated nitrile is then reduced to an amine.

Further Functionalization: The newly formed amine can then be acylated, alkylated, or used in cyclization reactions to build heterocyclic systems or other complex architectures.

This step-by-step approach, where the reactivity of one functional group is utilized before the other, is a hallmark of strategic multi-step synthesis. libretexts.org The ability to selectively react one part of the molecule while leaving the other intact makes this compound a valuable intermediate in the organic chemist's toolbox.

Applications as a Precursor in Fragrance Chemistry Research

This compound is recognized for its application as a fragrance ingredient. nih.gov The International Fragrance Association (IFRA) includes this compound in its transparency list of fragrance ingredients. nih.gov It has been identified in consumer products, including those for automotive and home use. nih.gov

The structural motif of a phenyl group attached to a medium-length carbon chain is common in fragrance chemistry. Related compounds, such as 2-phenyl-2-pentenal, are known for their floral and green scent profiles, with notes of hyacinth and narcissus. thegoodscentscompany.com Similarly, other phenyl-containing alcohols, like phenylhex-2-en-1-ol, are noted for resembling the fragrance of roses. youtube.com

While the specific odor profile of this compound itself is a key aspect of its use, it also serves as a precursor in fragrance research. The nitrile group can be chemically converted into other functional groups, such as esters or aldehydes, which often possess distinct and desirable scents. This allows researchers to synthesize a variety of fragrance molecules from a single precursor, exploring how small structural modifications impact the final scent profile.

Potential in Polymerization Chemistry Research

The potential for this compound to be used as a monomer in polymerization chemistry is an area for research. The molecule contains a carbon-carbon double bond, a key functional group for undergoing addition polymerization. In theory, this vinyl group could react under specific conditions to form a polymer chain.

However, research into the polymerization of similarly structured monomers, such as phenylallenes, has been conducted using specific vanadium and nickel-based catalysts to achieve high regioselectivity. rsc.orgrsc.org For this compound, the steric hindrance caused by the relatively bulky phenyl group and the alkyl chain on the double bond may pose a challenge for conventional polymerization methods. These bulky groups can impede the approach of the monomer to the growing polymer chain, potentially slowing down or preventing polymerization.

Therefore, while the presence of the double bond suggests a theoretical potential for polymerization, its practical application as a monomer would likely require the development of specialized catalysts or polymerization conditions capable of overcoming the steric challenges. Currently, its role as a monomer is not as established as its application in other areas of synthesis.

Q & A

Basic: What are the standard synthetic protocols for 2-Phenyl-hex-2-enenitrile?

Methodological Answer:
The synthesis involves a controlled addition of reactants under inert conditions. For example, 91 g of this compound is added dropwise over 2 hours to maintain reaction stability, followed by quenching with cold water and toluene to terminate the reaction. Gas chromatography (GC) is used to monitor conversion rates, achieving up to 93% yield under optimized conditions . Key parameters include:

Parameter Condition
Addition Rate2 hours (dropwise)
Quenching AgentsCold water and toluene
Yield MonitoringGC analysis
Temperature ControlCooling to 30°C post-reaction

Basic: How is the purity and structural integrity of this compound validated post-synthesis?

Methodological Answer:
Post-synthesis validation employs:

  • Gas Chromatography (GC): Quantifies purity by comparing retention times with standards.
  • NMR Spectroscopy: Assigns peaks to confirm structural motifs (e.g., aromatic protons at 7.2–7.3 ppm, alkyl groups at 1.0–1.8 ppm) .
  • X-ray Crystallography (Advanced): For crystalline derivatives, SHELXL refines atomic coordinates using high-resolution data, resolving bond lengths and angles .

Advanced: How can reaction conditions be optimized to mitigate side reactions and improve yield?

Methodological Answer:
Optimization requires systematic variation of:

  • Solvent Selection: Polar aprotic solvents (e.g., DMSO) enhance electrophilic reactivity, while ethanol minimizes byproducts .
  • Temperature Gradients: Stepwise cooling (e.g., 30°C post-reaction) reduces thermal decomposition .
  • Catalyst Screening: Lewis acids (e.g., AlCl₃) may accelerate nitrile formation but require rigorous pH control.
  • Statistical Design: Use a factorial design (e.g., 2³ experiments) to model interactions between variables like time, temperature, and solvent ratios .

Advanced: How are contradictions in spectral or crystallographic data resolved?

Methodological Answer:
Contradictions arise from:

  • Tautomeric Equilibria: Dynamic NMR or variable-temperature studies identify shifting proton environments.
  • Crystallographic Disorder: SHELXD/SHELXE software can model partial occupancy or twinning in X-ray data .
  • Cross-Validation: Combine GC-MS, IR, and high-field NMR (≥500 MHz) to confirm functional groups and connectivity .

Advanced: What computational methods predict the reactivity or spectroscopic properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites.
  • Molecular Dynamics (MD): Simulates solvent interactions to optimize reaction pathways.
  • Database Mining: PubChem and ChemIDplus provide benchmark spectral data for validation .

Advanced: How is SHELX software applied to determine the crystal structure of derivatives?

Methodological Answer:

  • Data Collection: High-resolution X-ray diffraction (≤1.0 Å) is required.
  • Structure Solution: SHELXD identifies initial phases via dual-space recycling.
  • Refinement: SHELXL adjusts thermal parameters and occupancy, with R-factors <5% indicating high accuracy .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • Engineering Controls: Use fume hoods and closed systems to prevent inhalation .
  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coats are mandatory.
  • Waste Management: Quench reactive intermediates before disposal in designated organic waste containers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.